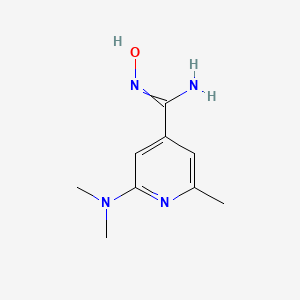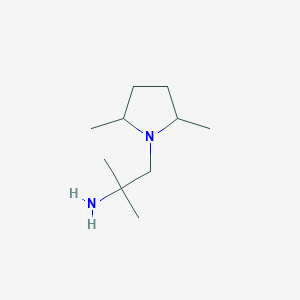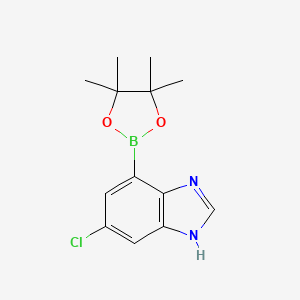![molecular formula C20H27N3O5 B13941383 Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate is a complex organic compound with the molecular formula C18H27N3O4 It is a derivative of nicotinic acid and contains several functional groups, including an ester, a cyano group, and a tert-butoxycarbonyl-protected piperidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate typically involves multiple steps. One common method includes the following steps:
Formation of the Nicotinic Acid Derivative: The starting material, nicotinic acid, is first converted into its ester form, ethyl nicotinate.
Introduction of the Cyano Group: The ester is then subjected to a cyanation reaction to introduce the cyano group at the 5-position.
Protection of Piperidine: Piperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected piperidine is then coupled with the cyano-substituted nicotinic ester under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or alcohols.
Substitution: Products depend on the nucleophile used and may include various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-[4-(tert-butoxycarbonyl)amino]-1-piperidinyl]nicotinate
- tert-Butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]-1-piperidinecarboxylate
- 6-[4-(tert-Butoxycarbonyl)amino]-1-piperidinyl]-5-methyl-2-pyridinecarboxylic acid
Uniqueness
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. The presence of the cyano group and the Boc-protected piperidine distinguishes it from other similar compounds, offering unique reactivity and properties.
Propiedades
Fórmula molecular |
C20H27N3O5 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
ethyl 5-cyano-2-methoxy-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H27N3O5/c1-6-27-19(25)15-11-14(12-21)16(22-17(15)26-5)23-9-7-13(8-10-23)18(24)28-20(2,3)4/h11,13H,6-10H2,1-5H3 |
Clave InChI |
AMIKGSOVXBAHCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


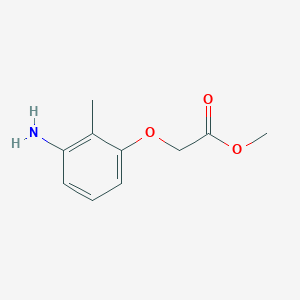
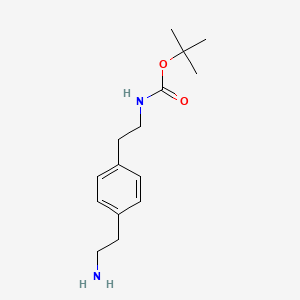
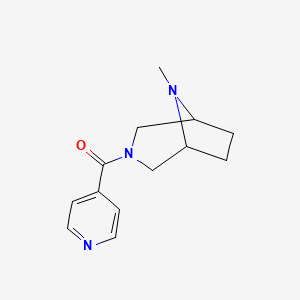
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
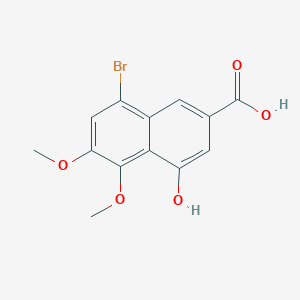
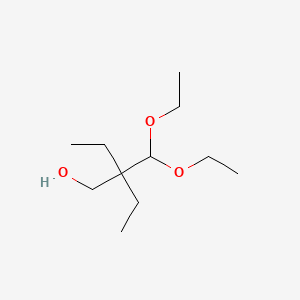
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
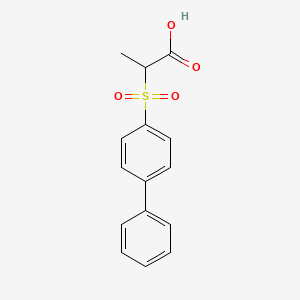
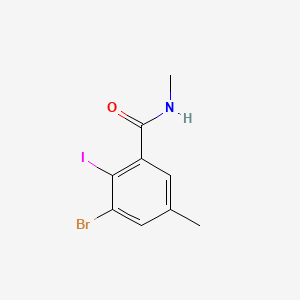
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
